Anlotinib dihydrochloride

Catalog No.
S548149
CAS No.
1360460-82-7
M.F
C23H24Cl2FN3O3
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anlotinib dihydrochloride

CAS Number

1360460-82-7

Product Name

Anlotinib dihydrochloride

IUPAC Name

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride

Molecular Formula

C23H24Cl2FN3O3

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C23H22FN3O3.2ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;2*1H

InChI Key

UUAKQNIPIXQZFN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AL3818; AL-3818; AL 3818; Anlotinib; Anlotinib HCl; Anlotinib dihydrochloride.

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl

Description

The exact mass of the compound Anlotinib dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Non-Small Cell Lung Cancer (NSCLC)

Specific Scientific Field: Oncology, specifically the treatment of advanced non-small cell lung cancer (aNSCLC) .

Summary of the Application: Anlotinib is an anti-angiogenetic multi-targeted tyrosine kinase inhibitor . It has been used in the treatment of patients with aNSCLC .

Methods of Application or Experimental Procedures: Patients with aNSCLC receiving anlotinib were enrolled in two cohorts (treatment naive and previously treated). The endpoints included progression-free survival (PFS), overall survival (OS) and anlotinib-related adverse events (ar-AEs) .

Results or Outcomes: In the treatment-naïve cohort (n = 80), the PFS was 7.4 months and OS was 10.8 months. In the previously treated cohort (n = 123), the PFS was 8.0 months in the combination group and 4.3 months in the monotherapy group .

Application in Glioblastoma (GBM)

Specific Scientific Field: Neuro-oncology, specifically the treatment of recurrent glioblastoma (GBM) .

Summary of the Application: Anlotinib hydrochloride has been used in combination with temozolomide for the treatment of patients with recurrent GBM .

Application in Soft Tissue Sarcoma (STS)

Specific Scientific Field: Oncology, specifically the treatment of advanced soft tissue sarcoma (STS) .

Summary of the Application: Anlotinib has been used in the treatment of patients with advanced STS . It has shown promising results in a randomized phase IIB trial .

Results or Outcomes: Anlotinib significantly prolonged the median progression-free survival (PFS) in patients with advanced STS .

Application in Medullary Thyroid Carcinoma and Metastatic Renal Cell Carcinoma (mRCC)

Specific Scientific Field: Endocrine oncology, specifically the treatment of advanced medullary thyroid carcinoma and metastatic renal cell carcinoma (mRCC) .

Summary of the Application: Anlotinib has been used in the treatment of patients with advanced medullary thyroid carcinoma and mRCC . It has shown promising efficacy in these patients .

Application in Advanced Non-Small Cell Lung Cancer (aNSCLC) with Immunotherapy

Specific Scientific Field: Oncology, specifically the treatment of advanced non-small cell lung cancer (aNSCLC) with immunotherapy .

Summary of the Application: Anlotinib has been used in combination with immunotherapy for the treatment of patients with aNSCLC . This combination has shown synergistic effects .

Methods of Application or Experimental Procedures: Patients with aNSCLC receiving anlotinib and immunotherapy were enrolled for retrospective analysis. The primary endpoint was progression-free survival (PFS) .

Application in Hepatocellular Carcinoma

Specific Scientific Field: Oncology, specifically the treatment of hepatocellular carcinoma .

Summary of the Application: Anlotinib has been used in combination with an Aurora-A inhibitor for the treatment of hepatocellular carcinoma .

Anlotinib dihydrochloride is a novel oral small-molecule multi-targeted tyrosine kinase inhibitor, primarily developed for the treatment of various cancers, including non-small cell lung cancer and metastatic colorectal cancer. Its chemical structure is represented as 1-[[[4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yl]oxy]methyl]cyclopropanamine dihydrochloride, with a molecular formula of C23H22F N3O3 and a molecular weight of approximately 407.45 g/mol. Anlotinib functions by inhibiting several receptor tyrosine kinases, including vascular endothelial growth factor receptors 1, 2, and 3; c-Kit; and platelet-derived growth factor receptor beta, thereby exerting anti-angiogenic and anti-proliferative effects on tumor cells .

Anlotinib dihydrochloride acts by inhibiting multiple receptor tyrosine kinases (RTKs), including VEGFR1-3, PDGFRβ, and c-Kit []. These kinases play a crucial role in angiogenesis (blood vessel formation) and tumor cell growth and survival []. By blocking these kinases, Anlotinib disrupts the signaling pathways necessary for tumor progression and metastasis [].

Anlotinib dihydrochloride primarily acts by inhibiting the phosphorylation of specific tyrosine residues in target proteins. The inhibition of receptor tyrosine kinases prevents the downstream signaling cascades that lead to cell proliferation and angiogenesis. For example, anlotinib has been shown to significantly inhibit the activation of vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptor beta, which are crucial in the angiogenesis process . The compound's interaction with these receptors involves forming hydrogen bonds with critical residues in the ATP-binding pocket, which is essential for its inhibitory activity .

Anlotinib exhibits potent anti-angiogenic properties by effectively blocking the signaling pathways mediated by vascular endothelial growth factor and platelet-derived growth factor. In vitro studies have demonstrated that anlotinib inhibits endothelial cell migration and the formation of capillary-like structures induced by these growth factors . The compound has shown a half maximum inhibitory concentration (IC50) of 0.2 nmol/L against vascular endothelial growth factor receptor 2, indicating its high potency compared to other similar inhibitors like sunitinib .

  • Formation of the Indole and Quinoline Moieties: This involves coupling reactions to form the indole and quinoline structures.
  • Formation of the Cyclopropanamine: The cyclopropanamine moiety is synthesized through cyclization reactions.
  • Final Coupling: The final step involves linking the indole and quinoline components with the cyclopropanamine to yield anlotinib.
  • Salt Formation: Anlotinib is converted to its dihydrochloride salt form for stability and solubility enhancement.

The detailed synthetic pathway may vary based on specific laboratory protocols or commercial production methods .

Anlotinib dihydrochloride has been primarily investigated for its therapeutic potential in oncology, particularly in treating:

  • Non-small cell lung cancer
  • Metastatic colorectal cancer
  • Other solid tumors where angiogenesis plays a critical role

Due to its multi-targeted nature, anlotinib is also being explored for use in combination therapies to enhance treatment efficacy against resistant cancer types .

Pharmacokinetic studies have shown that anlotinib has good membrane permeability with variable oral bioavailability (28%–58% in rats and 41%–77% in dogs) . It is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which suggests potential drug-drug interactions when co-administered with other medications that affect these metabolic pathways . Anlotinib has demonstrated low propensity for significant interactions with drug-metabolizing enzymes, indicating a favorable safety profile when considering polypharmacy scenarios .

Anlotinib dihydrochloride shares similarities with other tyrosine kinase inhibitors but is unique due to its specific target profile and potency. Here are some comparable compounds:

Compound NameTarget KinasesIC50 (nmol/L)Notes
SunitinibVEGFR1, VEGFR2, PDGFRβ4.0Broad-spectrum but less potent than anlotinib against VEGFR2
SorafenibBRAF, VEGFR210Primarily used for renal cell carcinoma; broader target range
NintedanibVEGFR1, VEGFR2, FGFR130Effective in idiopathic pulmonary fibrosis as well as cancer
RegorafenibVEGFR1, PDGFRβ5Used for metastatic colorectal cancer; broader action but less specificity

Anlotinib's unique mechanism lies in its deeper binding within the ATP-binding pocket of vascular endothelial growth factor receptor 2 compared to other inhibitors, contributing to its enhanced potency . This specificity allows for potentially reduced side effects while maintaining efficacy against tumors reliant on angiogenesis.

Synthetic Pathways and Methodologies

The primary synthetic pathway for anlotinib dihydrochloride employs a multi-step convergent synthesis approach that constructs the complex quinoline-indole framework through systematic coupling reactions [1]. The synthesis begins with 4-hydroxy-6-methoxy-7-benzyloxyquinoline as a key quinoline intermediate, which undergoes nucleophilic aromatic substitution with 2-fluoro-3-bromo-6-nitrotoluene in the presence of potassium carbonate as base [2]. This reaction is typically conducted in N,N-dimethylformamide at elevated temperatures ranging from 95 to 100 degrees Celsius for 3 hours, yielding the coupled product with 91.2% efficiency [2].

The methodology involves protein precipitation using acetonitrile for sample preparation, followed by chromatographic separation on specialized columns such as Acquity BEH C18 systems [18]. The coupling reaction utilizes DABCO (triethylenediamine) as an organic base, which can be substituted with various alternatives including potassium carbonate, sodium carbonate, cesium carbonate, potassium tert-butoxide, sodium tert-butoxide, triethylamine, diisopropylethylamine, pyridine, DMAP, or DBU [7].

The synthetic approach employs a two-step reaction sequence where the first step involves potassium carbonate and potassium iodide in N,N-dimethyl-formamide at temperatures between 75-85 degrees Celsius, followed by treatment with hydrogen chloride in ethanol at 20 degrees Celsius with ice cooling [5]. The reduction step utilizes palladium carbon catalyst under hydrogen atmosphere at 0.15-0.20 MPa pressure, maintaining internal temperature at 50-55 degrees Celsius for 20-24 hours [7].

Key Intermediates in Synthesis Process

The synthesis of anlotinib dihydrochloride relies on several critical intermediates that must be carefully prepared and characterized [7] [26]. The primary quinoline intermediate, 4-hydroxy-6-methoxy-7-benzyloxyquinoline, serves as the foundation for constructing the target molecule through subsequent coupling reactions [2]. This intermediate undergoes selective functionalization at the 4-position through nucleophilic aromatic substitution mechanisms.

A crucial phenolic intermediate, 1-(2-fluoro-3-hydroxyl-6-nitrophenyl)propyl-2-ketone, participates in the coupling reaction with the quinoline component [7]. The preparation involves careful control of reaction conditions to ensure proper regioselectivity and yield. The nitro group in this intermediate requires subsequent reduction to form the corresponding aniline derivative, which is accomplished using sodium acetate and acetic anhydride in the presence of palladium carbon catalyst [7].

The intermediate 4-(2-fluoro-3-methyl-4-nitrophenyl)oxy-6-methoxy-7-benzyloxyquinoline represents a key synthetic precursor that contains both the quinoline and substituted phenyl components [2]. This compound demonstrates excellent crystallization properties and can be purified through recrystallization from mixed solvent systems containing isopropanol and water [7]. The structural integrity of this intermediate is confirmed through mass spectrometry analysis, showing characteristic molecular ion peaks at m/z 477.2 [M+H]+ [7].

The cyclopropylmethyl moiety is introduced through specialized coupling reactions involving cyclopropylamine derivatives [1] [28]. This structural feature requires careful synthetic planning to avoid ring-opening reactions during the coupling process. The integration of this component occurs through nucleophilic substitution reactions under controlled conditions to maintain the integrity of the cyclopropyl ring system.

Alternative Synthetic Routes

Alternative synthetic methodologies have been developed to address limitations in the primary synthetic pathway and improve overall manufacturing efficiency [11]. One alternative approach utilizes different starting materials and coupling sequences to achieve the same target structure while potentially offering advantages in terms of cost, availability of reagents, or environmental considerations [11].

The Friedlander and Pfitzinger reactions represent classical approaches for quinoline synthesis that could potentially be adapted for anlotinib preparation, though these methods may suffer from regioselectivity limitations when applied to highly substituted quinoline systems [31]. Modern alternatives employ rhodium-catalyzed dehydrogenative coupling reactions that can provide improved selectivity and reaction conditions [29].

Crystallization-based alternative routes focus on different salt formation strategies and crystal habit modifications [1]. The flaky crystal habit of anlotinib dihydrochloride can be achieved through specific crystallization conditions that involve controlled precipitation from slightly soluble or poorly soluble solvents [1]. These alternative crystallization approaches can significantly impact the downstream processing characteristics and dissolution properties of the final product.

Nanocrystal preparation represents an innovative alternative manufacturing approach that addresses solubility limitations of the conventional crystalline form [4] [13]. This methodology employs wet grinding techniques using ball milling methods with zirconia beads as grinding spheres, gradually increasing grinding chamber speed from 1500 to 4000 rpm over 90-120 minutes [4]. The process utilizes stabilizers such as Poloxamer 188 and egg yolk lecithin to achieve uniform particle size distribution with average particle sizes of approximately 200 nanometers [4].

Process Optimization Strategies

Process optimization for anlotinib dihydrochloride manufacturing focuses on several critical parameters including reaction temperature control, solvent selection, catalyst loading, and purification methodology [23]. Temperature optimization studies have established that maintaining reaction temperatures between 95-100 degrees Celsius during the coupling step provides optimal balance between reaction rate and product quality [2]. Higher temperatures may lead to degradation of sensitive functional groups, while lower temperatures result in incomplete conversion.

Solvent system optimization has identified N,N-dimethylformamide as the preferred medium for the primary coupling reaction, though alternative solvents including tetrahydrofuran have been evaluated [2]. The choice of solvent significantly impacts both reaction kinetics and product isolation procedures. Crystallization optimization involves systematic evaluation of solvent mixtures, with isopropanol-water systems providing excellent recrystallization conditions [7].

Catalyst optimization studies have demonstrated that palladium carbon concentration of 5% provides optimal performance for the reduction step, with careful attention to hydrogen pressure and reaction time [7]. Process Analytical Technology implementation enables real-time monitoring of critical parameters during manufacturing, ensuring consistent product quality and early detection of process deviations [23].

Scale-up optimization addresses challenges associated with heat transfer, mass transfer, and mixing efficiency that differ between laboratory-scale and commercial manufacturing [23]. The implementation of Quality by Design principles ensures systematic understanding of the relationship between process parameters and product attributes, enabling robust manufacturing processes that consistently deliver high-quality product [23].

Digital technologies including artificial intelligence and machine learning algorithms are increasingly applied to optimize manufacturing processes through predictive modeling and process simulation [23]. These approaches enable virtual testing of process modifications before implementation in actual production environments, reducing development time and costs while improving process understanding.

Quality Control Parameters and Analytical Methods

Comprehensive analytical methods for anlotinib dihydrochloride quality control employ high-performance liquid chromatography coupled with mass spectrometry detection [18] [20]. The validated analytical method utilizes an Agilent UHPLC system equipped with degasser and QuatPump components, employing an Acquity BEH C18 column with dimensions of 2.1 × 50 mm and 1.8 micrometer particle size [18]. The mobile phase system consists of formic acid/water (0.1:100, v/v) as mobile phase A and acetonitrile as mobile phase B, with gradient elution from 20% to 95% mobile phase B over 1.5 minutes [18].

Mass spectrometric detection operates in positive electrospray ionization mode using multiple reaction monitoring for quantification [18]. The primary transition for anlotinib occurs at m/z 408.2 → 339.1, with imatinib serving as internal standard using transition m/z 494.3 → 394.1 [18]. The analytical method demonstrates linearity over the concentration range of 0.1-50 ng/mL with correlation coefficients exceeding 0.99 [18].

Analytical ParameterSpecificationMethod
Linearity Range0.1-50 ng/mLUHPLC-MS/MS
Lower Limit of Quantitation0.1 ng/mLMass Spectrometry
Intraday Precision<15% RSDStatistical Analysis
Interday Precision<15% RSDStatistical Analysis
Recovery Rate≥99.32%Extraction Studies
Matrix EffectsAcceptable RangeComparative Analysis

Method validation parameters include specificity assessment through analysis of blank plasma samples and interference evaluation [18]. Accuracy and precision evaluation involves analysis of quality control samples at multiple concentration levels (0.25, 5, and 40 ng/mL) in six replicates [18]. The method demonstrates excellent accuracy with relative error values within ±15% and precision with relative standard deviation below 15% [18].

X-ray powder diffraction serves as a critical quality control tool for crystal form identification and polymorphic analysis [1]. The characteristic diffraction pattern for anlotinib dihydrochloride exhibits specific peaks at 2θ degrees of approximately 7.83, 8.83, 10.29, 14.63, 24.60, and 27.37 using Cu-Kα radiation [1]. Additional peaks are observed at 9.56, 13.90, 19.40, 20.19, 22.35, and 22.91 degrees, providing comprehensive fingerprint identification [1].

Dissolution testing employs the basket method using 0.1 mol/L hydrochloric acid and 10 mM pH 6.8 phosphate buffer containing 0.075% sodium dodecyl sulfate [1]. The optimized crystal form demonstrates rapid dissolution characteristics with approximately 90% dissolution achieved within 5 minutes under standardized conditions [1]. Particle size analysis confirms specific surface area ≥10 m²/g and particle size distribution with X₅₀ ≤50 μm and X₉₀ ≤500 μm [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

479.1178752 g/mol

Monoisotopic Mass

479.1178752 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A3749M6582

Dates

Modify: 2024-04-14
1: Zhong CC, Chen F, Yang JL, Jia WW, Li L, Cheng C, Du FF, Zhang SP, Xie CY, Zhang NT, Olaleye OE, Wang FQ, Xu F, Lou LG, Chen DY, Niu W, Li C. Pharmacokinetics and disposition of anlotinib, an oral tyrosine kinase inhibitor, in experimental animal species. Acta Pharmacol Sin. 2018 Apr 5. doi: 10.1038/aps.2017.199. [Epub ahead of print] PubMed PMID: 29620050.
2: Lin B, Song X, Yang D, Bai D, Yao Y, Lu N. Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1. Gene. 2018 May 15;654:77-86. doi: 10.1016/j.gene.2018.02.026. Epub 2018 Feb 14. PubMed PMID: 29454091.
3: Xie C, Wan X, Quan H, Zheng M, Fu L, Li Y, Lou L. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. Cancer Sci. 2018 Apr;109(4):1207-1219. doi: 10.1111/cas.13536. Epub 2018 Mar 25. PubMed PMID: 29446853.
4: Sun W, Wang Z, Chen R, Huang C, Sun R, Hu X, Li W, Chen R. Influences of Anlotinib on Cytochrome P450 Enzymes in Rats Using a Cocktail Method. Biomed Res Int. 2017;2017:3619723. doi: 10.1155/2017/3619723. Epub 2017 Dec 26. PubMed PMID: 29441353; PubMed Central PMCID: PMC5758843.
5: Han B, Li K, Zhao Y, Li B, Cheng Y, Zhou J, Lu Y, Shi Y, Wang Z, Jiang L, Luo Y, Zhang Y, Huang C, Li Q, Wu G. Anlotinib as a third-line therapy in patients with refractory advanced non-small-cell lung cancer: a multicentre, randomised phase II trial (ALTER0302). Br J Cancer. 2018 Mar 6;118(5):654-661. doi: 10.1038/bjc.2017.478. Epub 2018 Feb 13. PubMed PMID: 29438373; PubMed Central PMCID: PMC5846072.
6: Taurin S, Yang CH, Reyes M, Cho S, Coombs DM, Jarboe EA, Werner TL, Peterson CM, Janát-Amsbury MM. Endometrial Cancers Harboring Mutated Fibroblast Growth Factor Receptor 2 Protein Are Successfully Treated With a New Small Tyrosine Kinase Inhibitor in an Orthotopic Mouse Model. Int J Gynecol Cancer. 2018 Jan;28(1):152-160. doi: 10.1097/IGC.0000000000001129. PubMed PMID: 28953502; PubMed Central PMCID: PMC5735020.
7: Zhao J, Zhao H, Chi Y. The Safety and Efficacy of the S1/Temozolomide Regimen in Patients with Metastatic Neuroendocrine Tumors. Neuroendocrinology. 2017 Aug 17. doi: 10.1159/000480402. [Epub ahead of print] PubMed PMID: 28817826.
8: Sun Y, Niu W, Du F, Du C, Li S, Wang J, Li L, Wang F, Hao Y, Li C, Chi Y. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors. J Hematol Oncol. 2016 Oct 4;9(1):105. PubMed PMID: 27716285; PubMed Central PMCID: PMC5051080.

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